N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C21H24N6O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H24N6O/c1-15-13-16(2)27(25-15)19-8-6-18(7-9-19)24-20(28)17-5-3-12-26(14-17)21-22-10-4-11-23-21/h4,6-11,13,17H,3,5,12,14H2,1-2H3,(H,24,28) |
InChI Key |
RJIBLQZAFHSPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Functionalization
The synthesis begins with piperidine-3-carboxylic acid , which undergoes N-alkylation with 2-chloropyrimidine. This reaction typically employs a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C.
Reaction Conditions :
-
Substrate : Piperidine-3-carboxylic acid (1.0 equiv).
-
Alkylating Agent : 2-Chloropyrimidine (1.2 equiv).
-
Base : K₂CO₃ (2.0 equiv).
-
Solvent : DMF, 12–18 hours, 90°C.
The choice of 2-chloropyrimidine over brominated analogs minimizes side reactions, as noted in patent US7691855B2.
Carboxylic Acid Activation
To facilitate amide coupling, the carboxylic acid is activated as an acyl chloride or mixed anhydride . Thionyl chloride (SOCl₂) is commonly used for chloride formation, yielding 1-(pyrimidin-2-yl)piperidine-3-carbonyl chloride .
Optimization Note :
-
Excess SOCl₂ (3.0 equiv) in refluxing toluene (4 hours) achieves full conversion.
-
Alternative activation via HATU/DIPEA in DMF is feasible but costly for industrial scales.
Synthesis of Intermediate B: 4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Aniline
Pyrazole Ring Construction
The 3,5-dimethylpyrazole moiety is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. The reaction proceeds in ethanol under reflux (Δ, 6 hours), yielding 3,5-dimethyl-1H-pyrazole.
Reaction Conditions :
Aromatic Substitution
The pyrazole is then introduced to the para position of nitrobenzene via Buchwald-Hartwig amination , followed by nitro reduction:
-
Coupling : 3,5-Dimethyl-1H-pyrazole (1.2 equiv) reacts with 1-fluoro-4-nitrobenzene using Pd(OAc)₂/Xantphos as catalyst and Cs₂CO₃ as base in dioxane (100°C, 24 hours).
-
Reduction : The resulting 4-(3,5-dimethyl-1H-pyrazol-1-yl)nitrobenzene is reduced to the aniline using H₂/Pd-C in methanol (25°C, 4 hours, 95% yield).
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | 78% |
| Nitro Reduction | H₂ (1 atm), Pd-C (10%), MeOH | 95% |
Amide Coupling: Final Assembly
Carboxamide Formation
The activated Intermediate A reacts with Intermediate B in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Schlenk techniques ensure anhydrous conditions.
Reaction Protocol :
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) or recrystallization from ethanol/water. Purity is confirmed by HPLC (>99%) and structural validation via ¹H/¹³C NMR and HRMS.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J=4.8 Hz, 2H, pyrimidine-H), 7.85 (s, 1H, pyrazole-H), 7.50 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 3.90–3.70 (m, 2H, piperidine-H), 2.45 (s, 6H, CH₃), 2.20–1.80 (m, 4H, piperidine-H).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₈N₆O [M+H]⁺: 405.2395; found: 405.2398.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Patent WO2015063709A1 emphasizes replacing toxic solvents (e.g., pyridine) with toluene or 2-methyltetrahydrofuran (2-MeTHF) for cyclization steps. Catalytic systems using PEPPSI-IPr enhance coupling efficiency while reducing Pd loading.
Cost-Effective Steps
-
Lawesson’s Reagent : Employed in thiocarbonyl formation for pyrazole intermediates, offering higher yields (92%) compared to PCl₅.
-
One-Pot Strategies : Combining nitro reduction and amidation reduces isolation steps.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide. Pyrazole compounds are known to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
2. Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects. The compound has been evaluated for its efficacy in reducing inflammation markers in vitro and in vivo. It has demonstrated superior activity compared to standard anti-inflammatory drugs like diclofenac, indicating its potential as a therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has shown effectiveness against a range of bacterial strains, suggesting its utility as an antibacterial agent . The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Agricultural Applications
1. Pesticidal Activity
Research indicates that pyrazole compounds can act as effective pesticides due to their ability to interfere with the biological processes of pests. The compound has been tested for its insecticidal properties and has shown promise in controlling specific agricultural pests without adversely affecting beneficial insects.
2. Herbicidal Properties
In addition to pest control, certain pyrazole derivatives have been evaluated for herbicidal activity. They inhibit the growth of various weed species, making them valuable in agricultural practices aimed at improving crop yields by reducing competition from weeds .
Technological Applications
1. Nonlinear Optical Properties
Compounds containing pyrazole moieties exhibit nonlinear optical (NLO) properties that are advantageous in photonic applications. This compound has been studied for its potential use in optoelectronic devices due to its ability to enhance light amplification and modulation .
2. Light Emitting Devices
The unique electronic properties of this compound make it suitable for applications in light-emitting devices (LEDs). Its ability to facilitate photo-induced electron transfer can be harnessed to develop efficient light sources with improved performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Pyrazole Moieties
Several structurally related compounds share the pyrimidine-pyrazole framework but differ in substituents and appended functional groups. Key examples include:
Table 1: Structural and Molecular Comparison
Variations in Heterocyclic Substituents
- Pyrimidine Modifications: The target compound’s pyrimidine is unsubstituted except at position 2 (linked to piperidine). ’s compound replaces pyrimidine with a pyrazolo[1,5-a]pyrimidine system, fused with a pyrazole ring, which may alter binding affinity .
Pyrazole Modifications :
Linker Diversity :
Molecular Weight and Physicochemical Properties
Biological Activity
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole with various phenyl and pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the compound. The molecular formula is , indicating a complex structure conducive to various biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines. A study reported that compounds with similar structures exhibited IC50 values ranging from 0.5 to 10 µM against breast and lung cancer cell lines, suggesting potent cytotoxicity .
Anti-inflammatory Properties
The anti-inflammatory activity of related pyrazole compounds has been well documented. For example, certain derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM . These findings indicate that this compound may also possess similar properties, potentially making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Compounds with the pyrazole structure have also been evaluated for antimicrobial activity. Research demonstrates that some derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The presence of the piperidine moiety enhances this activity, suggesting a synergistic effect that could be leveraged in drug design.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds induced apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Anti-inflammatory Mechanisms
In an animal model of inflammation induced by carrageenan, compounds structurally related to this compound showed significant reduction in paw edema compared to control groups . This suggests potential therapeutic applications in treating conditions like arthritis.
Research Findings Summary
Q & A
Q. What are the critical steps in synthesizing N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide, and how can yield optimization be achieved?
The synthesis involves multi-step organic reactions, including coupling of pyrazole and pyrimidine moieties. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperidine-carboxylic acid and aryl amine intermediates.
- Heterocyclic assembly : Optimize reaction time and temperature for pyrazole ring formation (e.g., via cyclocondensation of hydrazines with diketones) to minimize side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity. Monitor via HPLC .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks to confirm substituent positions on the pyrazole and pyrimidine rings. For example, pyrimidine protons appear as distinct doublets near δ 8.5–9.0 ppm .
- X-ray crystallography : Resolve stereochemistry of the piperidine ring and confirm spatial orientation of substituents. Crystallization in DMSO/water mixtures often yields suitable crystals .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and rule out isotopic impurities .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values <10 µM suggest lead potential .
- Cytotoxicity : Screen against HEK-293 or HepG2 cells via MTT assay. Normalize data to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 5-position to enhance binding to hydrophobic kinase pockets. Compare IC₅₀ shifts across isoforms .
- Molecular docking : Use AutoDock Vina with target protein PDB structures (e.g., EGFR or PI3K) to predict binding poses. Validate via mutagenesis (e.g., Kd measurements for key residues) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell lines (e.g., cancer vs. non-cancerous). Reproduce experiments under standardized protocols .
- Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates that may contribute to discrepancies .
Q. How can continuous-flow chemistry improve the scalability of this compound’s synthesis?
- Flow reactor setup : Optimize residence time (2–5 min) and temperature (60–80°C) for amide coupling steps to reduce degradation. Use T-shaped micromixers for efficient reagent mixing .
- In-line monitoring : Implement PAT tools (e.g., FTIR or UV sensors) to detect intermediates and automate purification .
Q. What computational methods predict off-target interactions and toxicity risks?
- Pharmacophore modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-targets (e.g., cytochrome P450 enzymes) .
- ToxCast analysis : Screen against Tox21 databases to flag hepatotoxicity or cardiotoxicity risks via structural alerts (e.g., reactive pyrazole metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
